Product packaging for GSK1370319A(Cat. No.:CAS No. 1001389-31-6)

GSK1370319A

Cat. No.: B607765
CAS No.: 1001389-31-6
M. Wt: 301.167
InChI Key: YMNOJCVLDDTECB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1370319A is a potent and selective pyrrolidine-based antagonist of the P2X7 (P2RX7) receptor, a ligand-gated ion channel activated by extracellular ATP . As a key mediator of the inflammatory response, the P2X7 receptor is a well-recognized therapeutic target . This receptor is highly expressed on immune cells, and its activation leads to the formation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β . This compound is therefore a valuable pharmacological tool for investigating the role of purinergic signalling in a wide range of research areas. Its main applications include the study of inflammatory diseases (such as inflammatory bowel disease), neuropathic pain, and central nervous system disorders . In preclinical research, this compound has been used as a reference compound in studies targeting colitis, demonstrating its ability to dampen signs of disease in animal models . By inhibiting the P2X7 receptor, this compound helps researchers elucidate mechanisms underlying chronic pain sensitivity and neuroinflammation, which are mediated by microglial cells in the nervous system . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or for use in humans.

Properties

CAS No.

1001389-31-6

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.167

IUPAC Name

(2S)-N-[(2,4-Dichlorophenyl)methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide

InChI

InChI=1S/C13H14Cl2N2O2/c1-17-11(4-5-12(17)18)13(19)16-7-8-2-3-9(14)6-10(8)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)/t11-/m0/s1

InChI Key

YMNOJCVLDDTECB-NSHDSACASA-N

SMILES

ClC1=CC=C(C(Cl)=C1)CNC([C@H]2N(C(CC2)=O)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1370319A;  GSK-1370319A;  GSK 1370319A;  GSK1370319;  GSK-1370319;  GSK 1370319; 

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Gsk1370319a

P2X7 Receptor Target Identification and Selectivity Profiling

The P2X7 receptor is an ATP-gated nonselective cation channel that is a member of the purinergic receptor family. nih.govnih.gov Activation of this receptor by high concentrations of extracellular ATP, typically present during tissue injury and inflammation, initiates a cascade of downstream signaling events. nih.govresearchgate.net

Characterization of P2X7 Receptor Binding Affinity

GSK1370319A demonstrates potent antagonist activity at the P2X7 receptor, with an IC50 of 3.2 nM. medkoo.com In a fluorescent imaging plate reader (FLIPR) assay, the pIC50 for the P2X7 receptor was determined to be greater than 7.5. nih.gov This indicates a high binding affinity of this compound for its target. The compound exhibits significant selectivity for the P2X7 receptor over other P2X receptor subtypes, including P2X1, P2X2/3, and P2X4, where the pIC50 was found to be less than or equal to 4.5. nih.gov Furthermore, it shows selectivity against a panel of other receptors, such as 5HT, cannabinoid, cholinergic, and adrenergic receptors. nih.gov

Table 1: Binding Affinity and Selectivity of this compound

ReceptorpIC50
P2X7>7.5
P2X1≤ 4.5
P2X2/3≤ 4.5
P2X4≤ 4.5

In Vitro Functional Antagonism of P2X7 Receptor Activity

The functional antagonism of this compound has been demonstrated in various in vitro models. It effectively inhibits the ATP-induced activation of the P2X7 receptor. nih.gov This inhibition prevents the downstream consequences of receptor activation, such as the release of pro-inflammatory cytokines. medkoo.com

Modulation of Inflammatory Signaling Pathways

A primary mechanism through which this compound exerts its effects is by modulating inflammatory signaling pathways, particularly those involving the NLRP3 inflammasome. nih.govresearchgate.net

Inhibition of NACHT, LLR and PYD Domains-Containing Protein 3 (NLRP3) Inflammasome Assembly

This compound has been shown to inhibit the assembly of the NLRP3 inflammasome in glial cells. nih.govresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines. nih.gov By blocking the P2X7 receptor, this compound prevents the recruitment of the adaptor protein ASC, a critical step in the formation of the inflammasome. nih.gov This inhibitory action on inflammasome assembly is dependent on pannexin 1. medkoo.com

The inhibition of NLRP3 inflammasome assembly by this compound directly leads to the suppression of caspase-1 activation. nih.govmedkoo.com Caspase-1 is a protease that cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, secreted forms. nih.gov In lipopolysaccharide (LPS)-primed mixed glial cells, this compound was found to inhibit the ATP-induced activation of caspase-1. nih.govmedkoo.com

Regulation of Pro-inflammatory Cytokine Release

By preventing the activation of caspase-1, this compound effectively regulates the release of pro-inflammatory cytokines. Specifically, it inhibits the ATP-induced release of IL-1β from LPS-primed mixed glia. nih.govmedkoo.com However, it does not affect the transcription of IL-1β. nih.gov This indicates that the regulatory effect of this compound occurs at the post-translational level, specifically by blocking the processing and secretion of the cytokine. The compound's ability to inhibit IL-1β release has been observed in various experimental models, highlighting its potential to control inflammatory responses. medkoo.com

Selective Inhibition of Interleukin-1β (IL-1β) Secretion

A primary function of P2X7 receptor activation on immunocompetent cells is the processing and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). acs.orgresearchgate.net Scientific studies demonstrate that this compound is a potent inhibitor of this process. In experimental models using mixed glial cells primed with lipopolysaccharide (LPS), the application of ATP triggers a significant release of IL-1β. nih.gov Pre-treatment with this compound effectively blocks this ATP-induced IL-1β secretion. acs.orgnih.gov This inhibition is a direct consequence of preventing the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secretable form. nih.gov The compound's efficacy in blocking IL-1β production has established it as a reference antagonist in studies investigating P2X7-mediated inflammation. acs.orgcreative-diagnostics.com

Experimental ModelStimulantsTreatmentOutcome
Lipopolysaccharide (LPS)-primed mixed gliaAdenosine (B11128) 5'-triphosphate (ATP)This compoundInhibition of IL-1β release and caspase-1 activation. acs.orgnih.gov
Human THP-1 macrophagesLPS and BzATPThis compoundInhibition of IL-1β production. acs.org
Absence of Effect on Other Inflammatory Mediators (e.g., IL-6, TNFα)

The selectivity of this compound's action is a key aspect of its pharmacodynamic profile. Research has shown that while it potently blocks the release of IL-1β from mixed glial cells, it does not affect the secretion of other important pro-inflammatory cytokines, such as Interleukin-6 (IL-6) or Tumor Necrosis Factor α (TNFα). nih.gov In studies where ATP stimulation of LPS-primed glia was used to induce cytokine release, the presence of this compound specifically abrogated the IL-1β response without altering IL-6 or TNFα levels. nih.gov This indicates that the pathways leading to the release of IL-6 and TNFα under these conditions are independent of P2X7 receptor activation, highlighting the targeted nature of this compound's anti-inflammatory action.

Role of Pannexin 1 Channel in P2X7 Receptor-Mediated Effects

The mechanism by which the P2X7 receptor mediates downstream effects, such as IL-1β release, is understood to involve the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. acs.orgnih.gov The assembly of this inflammasome is a critical step leading to caspase-1 activation. nih.gov Evidence indicates that this compound exerts its inhibitory effect by blocking the assembly of the NLRP3 inflammasome. acs.orgnih.gov Furthermore, this action has been shown to be dependent on the pannexin 1 channel. acs.orgnih.gov Pannexin 1 is a transmembrane protein that can form channels and is functionally coupled to the P2X7 receptor. researchgate.net The inhibitory action of this compound on inflammasome assembly occurs in a pannexin 1-dependent manner, suggesting that the interplay between the P2X7 receptor and pannexin 1 is crucial for the inflammatory cascade that this antagonist effectively blocks. acs.orgnih.gov

Influence on Intracellular Signaling Cascades (e.g., ERK pathways)

The primary documented intracellular mechanism for this compound is the inhibition of the P2X7 receptor-NLRP3 inflammasome-caspase 1 axis. nih.gov Activation of the P2X7 receptor is known to initiate multiple intracellular signaling events beyond inflammasome assembly, and these can include the modulation of pathways like the extracellular signal-regulated kinase (ERK) pathway, which is a key component of the mitogen-activated protein kinase (MAPK) signaling system. researchgate.netnih.gov However, the specific influence of this compound on the ERK signaling cascade has not been detailed in the reviewed scientific literature. The compound's characterized action remains focused on preventing the assembly of the inflammasome complex. nih.gov

Neurobiological Cellular Mechanisms

In the central nervous system (CNS), the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain. nih.gov Through its antagonism of this receptor, this compound demonstrates significant neurobiological effects at the cellular level.

Attenuation of ATP-Induced Microglial Activation

Extracellular ATP acts as a danger signal in the CNS, and its binding to P2X7 receptors on microglia is a potent trigger for their activation. researchgate.net Activated microglia undergo morphological changes and release inflammatory mediators, which can contribute to neuroinflammation and neuronal damage. As a specific P2X7 antagonist, this compound effectively attenuates this ATP-induced microglial activation. nih.gov By blocking the P2X7 receptor, the compound prevents the initiation of the inflammatory cascade within these glial cells, thereby reducing the subsequent release of neurotoxic factors. nih.govresearchgate.net

Preservation of Neuronal Viability in Hippocampal Organotypic Slice Cultures

Organotypic hippocampal slice cultures are valuable ex vivo models that preserve the complex cellular architecture and synaptic circuitry of the hippocampus, making them suitable for studying neuroprotection. nih.gov In these cultures, high levels of ATP can induce significant, subregion-specific neuronal cell death. nih.gov Research demonstrates that this compound confers a neuroprotective effect in this model. acs.org The compound inhibits the ATP-induced neuronal loss, and this protective effect is directly linked to its ability to prevent the assembly of the NLRP3 inflammasome in the glial cells within the culture. acs.orgnih.gov By preventing the glial release of IL-1β, this compound preserves the viability of neighboring neurons. nih.gov

Experimental ModelChallengeTreatmentOutcome on Neuronal Viability
Hippocampal Organotypic Slice CulturesAdenosine 5'-triphosphate (ATP)This compoundInhibition of ATP-induced neuronal loss. acs.orgnih.gov
Co-culture of Neurons and ATP-treated GliaConditioned media from ATP-treated gliaThis compound (applied to glia)Attenuation of neuron death. nih.gov

Modulation of Synaptic Function and Long-Term Potentiation (LTP) Deficits

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. cshl.edukhanacademy.org This process of activity-dependent synaptic plasticity is a crucial molecular mechanism underlying learning and memory formation. mit.eduresearchgate.net The hippocampus is a primary site in the brain where LTP is extensively studied. cshl.edu Deficits in LTP are associated with cognitive decline observed in aging and various neurological conditions. nih.govfrontiersin.org

Research has increasingly pointed towards a link between neuroinflammatory processes and the impairment of synaptic plasticity. psychiatry-psychopharmacology.com Specifically, the activation of the P2X7 receptor, an ATP-gated ion channel, in glial cells can trigger a cascade of inflammatory events, including the assembly of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov This inflammatory environment can be detrimental to neuronal health and synaptic function.

This compound, a potent and specific antagonist of the P2X7 receptor, has been investigated for its role in modulating these processes and restoring synaptic function. nih.govmedkoo.com Studies have demonstrated that this compound can attenuate age-related deficits in LTP. nih.govevitachem.com The mechanism of action is not a direct effect on neurons but is derived from its ability to inhibit the assembly of the NLRP3 inflammasome in glial cells. nih.gov By blocking the P2X7 receptor, this compound prevents the ATP-induced activation of caspase-1 and the release of mature IL-1β from microglia. nih.govmedkoo.com

This reduction in glial-derived IL-1β has significant neuroprotective consequences, preserving neuronal viability and, consequently, synaptic activity. nih.govresearchgate.net In hippocampal organotypic slice cultures, this compound was shown to inhibit ATP-induced neuronal loss. nih.govmedkoo.com Furthermore, in studies using aged animals, which exhibit an impaired ability to sustain LTP, treatment with this compound was found to restore synaptic plasticity. psychiatry-psychopharmacology.comnih.gov This restoration of LTP was accompanied by an inhibition of the age-related increase in caspase-1 activity, linking the improvement in synaptic function directly to the compound's anti-inflammatory action on the P2X7/NLRP3 pathway. nih.gov

The findings suggest that by targeting glial-mediated neuroinflammation, this compound can partially restore synaptic plasticity in the aged brain, highlighting a pathway for preserving cognitive function. nih.gov

Preclinical Efficacy and Mechanistic Studies of Gsk1370319a in Disease Models

Research in Neuroinflammation and Neuroprotection

The neuroprotective effects of GSK1370319A are primarily linked to its ability to suppress inflammation within the central nervous system (CNS). nih.gov By inhibiting the P2X7R-NLRP3 inflammasome axis in glial cells, the compound can reduce the production of harmful inflammatory mediators, thereby preserving neuronal health and function. figshare.comnih.gov

Investigation in Models of Age-Related Neuroinflammatory Processes

Neuroinflammatory changes are a known characteristic of the aging brain and are associated with cognitive deficits. nih.govresearchgate.net Research using models of age-related neuroinflammation has shown that this compound can counteract functional impairments linked to the aging process. In aged rats, which exhibit deficits in sustaining long-term potentiation (LTP), a key cellular mechanism for learning and memory, this compound has been shown to attenuate these deficits. figshare.comresearchgate.net The compound's efficacy in this context is directly linked to its ability to inhibit the age-related increase in caspase-1 activity in the brain. figshare.comresearchgate.net

Studies have demonstrated that in LPS-primed microglia from aged rats, the ATP-induced assembly of the P2X7 inflammasome is inhibited by this compound. smccro-lab.com This action, which prevents the release of IL-1β from glial cells, is crucial for preserving both the viability of neurons and synaptic activity, which are often compromised by age-related inflammation. figshare.comresearchgate.net

Efficacy in Preclinical Models of Neurodegenerative Disorders (e.g., Amyotrophic Lateral Sclerosis)

Neuroinflammation is a significant component in the pathology of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). nih.gov While direct efficacy studies of this compound in specific ALS animal models are not extensively detailed, its mechanism of action is highly relevant to the disease process. The compound has demonstrated clear neuroprotective effects through its capacity to inhibit the release of IL-1β from microglia that have been activated by ATP. figshare.com This is significant because microglial activation and the subsequent release of inflammatory cytokines are known to contribute to motor neuron damage in ALS. nih.gov

The therapeutic potential for P2X7R antagonists in ALS is supported by findings with other molecules in this class. figshare.com The established ability of this compound to inhibit inflammasome assembly in glial cells provides a strong rationale for its utility in exploring neuroprotective strategies for ALS and other neurodegenerative conditions where neuroinflammation is a key pathological feature. figshare.comnih.gov

Evaluation in Experimental Paradigms of Radiation-Induced Brain Injury

Radiation-induced brain injury is another condition where neuroinflammation plays a central role. The release of ATP in the brain following radiation enhances the injury by activating microglia via the P2X7 receptor, which leads to the production and release of inflammatory mediators. nih.gov This process contributes to the subsequent tissue damage.

Consequently, the antagonism of the P2X7R has been proposed as a potential therapeutic strategy for patients suffering from radiation-induced brain injury. nih.gov The specific evaluation of this compound in these experimental models is predicated on its known mechanism of blocking P2X7R-mediated inflammatory signaling. By inhibiting microglial activation and the downstream release of inflammatory molecules, this compound could potentially mitigate the damaging effects of radiation on brain tissue. nih.gov

Model / System Key Findings with this compound Mechanism of Action
Aged Rat Hippocampus Attenuated age-related deficits in Long-Term Potentiation (LTP); Inhibited age-related increase in caspase-1 activity. figshare.comresearchgate.netInhibits P2X7R-activated NLRP3 inflammasome assembly and subsequent IL-1β release from glial cells, preserving neuronal viability and synaptic activity. figshare.comresearchgate.netsmccro-lab.com
ATP-activated Microglia Showed neuroprotective effects by inhibiting IL-1β release. figshare.comBlocks P2X7R-mediated inflammasome activation, a pathway relevant to neuroinflammation in neurodegenerative diseases. figshare.comnih.gov
Radiation-Induced Brain Injury Context P2X7R antagonists are suggested as a potential treatment strategy. nih.govThe rationale is based on inhibiting P2X7R-mediated microglial activation and release of inflammatory mediators that exacerbate radiation injury. nih.gov

Studies in Systemic Inflammatory Conditions

The role of the P2X7 receptor is not confined to the central nervous system; it is also a key player in systemic inflammatory diseases.

Assessment in Murine Models of Inflammatory Bowel Disease (e.g., DSS-induced colitis)

Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract. mdpi.com The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used preclinical tool that mimics many features of human ulcerative colitis, including inflammation, ulceration, and the upregulation of pro-inflammatory cytokines. smccro-lab.com The P2X7 receptor is known to be involved in the pathology of IBD and is over-expressed in the gut mucosa of patients with Crohn's disease.

In studies utilizing the DSS-induced colitis mouse model, this compound has been used as a reference antagonist to evaluate novel therapeutic compounds. researchgate.netacs.orgnih.gov These studies report that this compound is effective in "dampening signs of DSS-induced colitis on mice," confirming the therapeutic relevance of P2X7R antagonism in this model. researchgate.netacs.orgnih.gov The mechanism involves mitigating the inflammatory cascade driven by the P2X7R, which includes the release of major pro-inflammatory cytokines like IL-1β. acs.org

Model / System Key Findings with this compound Mechanism of Action
DSS-induced Colitis in Mice Used as a reference antagonist; shown to dampen the signs of colitis. researchgate.netacs.orgnih.govInhibition of the P2X7 receptor, which is over-expressed in IBD and mediates pro-inflammatory cytokine release (e.g., IL-1β) in the gut. acs.org

Contributions to Oncology Research

The role of the P2X7 receptor in cancer is complex, with studies showing it can have both pro- and anti-tumor effects. nih.gov Research involving this compound has contributed to understanding these dual roles. In one study, this compound was used mechanistically to show that the macropore function of the P2X7R may be impaired in the immune cells of patients with lung adenocarcinoma.

However, the therapeutic effect of antagonizing P2X7R with this compound in cancer models has yielded mixed results. One research group reported that they were unable to inhibit the growth of Lewis Lung Carcinoma (LLC) and B16-F10 melanoma tumors in a preclinical mouse model using this compound. acs.org Their findings suggested that facilitating, rather than blocking, the P2X7R was associated with an effective anti-tumor immune response in their models. acs.org This highlights the context-dependent and multifaceted role of the P2X7 receptor in tumor immunology.

Model / System Key Findings with this compound Mechanism of Action / Implication
Immune Cells from Lung Adenocarcinoma Used to demonstrate that P2X7R macropore function may be impaired.Mechanistic tool to probe P2X7R signaling in the tumor microenvironment.
LLC and B16-F10 Tumor Mouse Models Did not inhibit tumor growth. acs.orgSuggests P2X7R antagonism may not be a universally effective anti-cancer strategy; P2X7R activation might be required for anti-tumor immunity in some contexts. acs.org

Analysis of P2X7 Receptor Macropore Function in Cancer Immune Cells

The P2X7 receptor (P2X7R) is a unique ATP-gated ion channel that, upon prolonged activation by high concentrations of extracellular ATP, can form a large, non-selective membrane pore known as a macropore. frontiersin.org This macropore function is critical as it can trigger inflammatory signaling and, ultimately, lead to cell death, a key process in the anti-tumor immune response. frontiersin.orgnih.gov The compound this compound has been utilized as a specific P2X7R inhibitor to investigate this mechanism in the context of cancer.

In a study on lung adenocarcinoma (LUAD), researchers examined the functionality of P2X7R in immune cells (CD45+) versus non-immune cells (CD45-) from both tumor tissues and adjacent non-cancerous tissues. nih.gov The formation of the macropore was assessed by measuring the uptake of the fluorescent dye TO-PRO-3. The study found that in immune cells from both non-tumor and tumor areas, the P2X7R agonist BzATP increased the uptake of TO-PRO-3. This effect was prevented by pre-treatment with this compound, confirming that the macropore formation was dependent on P2X7R activity.

However, the research revealed a significant impairment of this function within the tumor microenvironment. The macropore activity was delayed and less pronounced in immune cells isolated from the tumor infiltrate compared to those from non-tumor areas. For instance, 15 minutes after stimulation, the percentage of TO-PRO-3 positive immune cells was significantly lower in the tumor infiltrate than in the non-tumor infiltrate, a difference that persisted at 30 minutes post-stimulation. This finding suggests that while immune cells within the tumor retain a biologically active P2X7R, its function is partially compromised. nih.gov The study proposed that this impairment could be due to the differential expression of P2X7R splice variants, which may alter the receptor's structure and function.

Table 1: P2X7R-Dependent Macropore Function in Lung Adenocarcinoma Immune Cells This interactive table summarizes the findings on P2X7R macropore activity in immune cells from lung adenocarcinoma tissues.

Cell Source Condition Dye Uptake (TO-PRO-3) Implication
Immune Cells (Non-Tumor Area) BzATP Stimulation Increased Functional P2X7R macropore activity.
Immune Cells (Non-Tumor Area) BzATP + this compound Prevented Confirms dye uptake is P2X7R-dependent.

| Immune Cells (Tumor Area) | BzATP Stimulation | Increased, but delayed and reduced compared to non-tumor | Impaired P2X7R macropore function within the tumor microenvironment. |

Examination of this compound Effects in Preclinical Tumor Growth Models (e.g., Lewis Lung Carcinoma, B16-F10 Melanoma)

The direct in vivo anti-tumor efficacy of this compound has been evaluated in preclinical syngeneic mouse models. Syngeneic models, such as those using Lewis Lung Carcinoma (LLC) or B16-F10 melanoma cells, are critical for studying immunotherapies as they utilize immunocompetent mice, allowing for the investigation of interactions between the therapeutic agent and the host immune system. nih.gov

Despite the rationale for P2X7R antagonism, research involving the specific inhibitor this compound in two of the most commonly used tumor models has yielded negative results. According to a 2020 study by Horen et al. published in bioRxiv, administration of this compound did not inhibit tumor growth in either the Lewis Lung Carcinoma or the B16-F10 melanoma preclinical mouse models. biorxiv.org The authors note this finding in the context of their results with a P2X7R agonist, stating "we were unable to inhibit LLC and B16-F10 tumor growth when we tested the this compound compound, a well characterized P2X7R antagonist (data not shown)". biorxiv.org

This outcome highlights the complexities of targeting the P2X7R for cancer therapy and suggests that simple blockade of the receptor may be insufficient to produce a therapeutic anti-tumor effect in these contexts. biorxiv.org It contrasts with findings for other P2X7R antagonists, such as A740003, which demonstrated a reduction in melanoma spread and dissemination in vivo. frontiersin.org It also stands in contrast to studies using P2X7R agonists. For example, the P2X7R positive allosteric modulator HEI3090 was shown to reduce tumor growth in both LLC and B16-F10 models and to induce immune-mediated tumor regression when combined with an anti-PD-1 antibody in the LLC model. nih.govnih.gov

Table 2: Reported Effects of P2X7R Modulators in Preclinical Tumor Models This interactive table compares the reported outcomes of different P2X7 receptor modulators in key preclinical cancer models.

Compound Modulation Type Tumor Model(s) Reported Effect on Tumor Growth Reference
This compound Antagonist Lewis Lung Carcinoma, B16-F10 Melanoma No inhibition of tumor growth. biorxiv.org
A740003 Antagonist Melanoma Reduced tumor spread and dissemination. frontiersin.org

| HEI3090 | Agonist / Positive Modulator | Lewis Lung Carcinoma, B16-F10 Melanoma | Reduced tumor growth; sensitized tumors to anti-PD-1 therapy. | nih.gov |

The role of the P2X7 receptor in anti-tumor immunity is exceptionally complex, with studies describing seemingly contradictory functions. frontiersin.org This duality presents a significant challenge for therapeutic strategies involving P2X7R modulators like this compound. The ultimate effect of P2X7R signaling appears to be highly dependent on the specific cell type being stimulated, the tumor microenvironment (TME), and the nature of the modulation (antagonism versus agonism).

On one hand, P2X7R is essential for mounting an effective anti-tumor immune response. Its expression on dendritic cells (DCs) is critical for sensing immunogenic cell death and priming tumor-specific T cells. nih.govfrontiersin.org Genetic deletion of P2X7R in mice has been shown to promote tumor growth, an effect associated with reduced DC activity and impaired T cell responses. frontiersin.org

On the other hand, P2X7R signaling can also promote immunosuppression. In the TME, high levels of extracellular ATP can trigger P2X7R-mediated cell death of tumor-infiltrating lymphocytes. nih.gov Furthermore, P2X7R activation on regulatory T cells (Tregs) can enhance their suppressive function, thereby hindering the anti-tumor response and promoting tumor growth, an effect observed in a Lewis Lung Carcinoma model. biorxiv.org Similarly, P2X7R expression on tumor-associated macrophages (TAMs) in an LLC model was shown to favor an immunosuppressive M2 polarization, and P2X7R inhibitors could overcome resistance to anti-PD-1 therapy in that context. nih.govfrontiersin.org

This conflicting evidence underscores the challenge of systemic P2X7R modulation. While blocking P2X7R on Tregs or TAMs could be beneficial, the same action might simultaneously impair the crucial functions of P2X7R on DCs and effector T cells. This complexity may explain why a systemic antagonist like this compound failed to inhibit tumor growth in the LLC and B16-F10 models, as its potentially beneficial effects on certain immunosuppressive cells may have been counteracted by detrimental effects on cells driving anti-tumor immunity. biorxiv.orgfrontiersin.org

Research Methodologies and Drug Discovery Approaches Applied to Gsk1370319a

In Vitro Pharmacological Characterization Techniques

The in vitro assessment of GSK1370319A has involved a multi-faceted approach, utilizing a range of assays to build a comprehensive pharmacological profile of the compound.

Receptor radioligand binding assays are a cornerstone in drug discovery for determining the affinity of a compound for its target receptor. nih.govgiffordbioscience.com These assays typically involve incubating a preparation of cells or membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. giffordbioscience.comnih.gov The displacement of the radioligand by an unlabeled test compound, such as this compound, is then measured to determine the test compound's binding affinity, commonly expressed as an IC50 or Ki value. giffordbioscience.com

For the P2X7 receptor, competitive binding assays are often performed using membranes from cells engineered to express the human P2X7 receptor, such as Human Embryonic Kidney (HEK293) cells. acs.orgresearchgate.net A specific radioligand, for instance, a tritiated antagonist like [³H]A-804598, is used at a fixed concentration. acs.orgresearchgate.net The assay measures the ability of increasing concentrations of this compound to compete with the radioligand for binding to the P2X7 receptor. acs.org The amount of radioactivity bound to the membranes is quantified, typically after separating the bound from the free radioligand by filtration. acs.org Such studies have been crucial in establishing the high potency of this compound as a P2X7 antagonist.

The P2X7 receptor is an ATP-gated non-selective cation channel that, upon activation, allows the influx of ions like Ca²⁺ and Na⁺ and the efflux of K⁺. researchgate.net Prolonged activation leads to the formation of a larger pore that permits the passage of molecules up to 900 Da. plos.org Ion flux and dye uptake assays are functional assays that measure the consequences of P2X7 receptor activation and its inhibition by antagonists like this compound.

Calcium Flux Assays: These assays measure the changes in intracellular calcium concentration following P2X7 receptor activation. nih.govjove.com Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1. jove.comnih.gov Upon stimulation with a P2X7 agonist like ATP or BzATP, the influx of calcium through the channel leads to an increase in the fluorescence of the dye, which can be measured in real-time using a fluorescence plate reader or flow cytometry. jove.comnih.gov The inhibitory effect of this compound is quantified by its ability to reduce the agonist-induced calcium influx. jove.com

YO-PRO-1/TO-PRO-3 Uptake Assays: These assays are used to assess the formation of the large pore associated with sustained P2X7 receptor activation. nih.govpolscientific.com YO-PRO-1 and TO-PRO-3 are fluorescent dyes that are normally impermeant to the cell membrane but can enter the cell through the P2X7 pore. nih.govpolscientific.comresearchgate.net Once inside, their fluorescence increases significantly upon binding to nucleic acids. polscientific.com In a typical assay, cells are incubated with the dye and then stimulated with a P2X7 agonist in the presence or absence of this compound. nih.govresearchgate.net The resulting fluorescence is measured using a microplate reader or flow cytometry, providing a quantitative measure of pore formation and its inhibition. nih.govresearchgate.net

A key function of P2X7 receptor activation in immune cells, including microglia, is the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). researchgate.netelifesciences.orgembopress.org The investigation of this compound's anti-inflammatory potential has heavily relied on quantifying its effect on IL-1β release.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to measure the concentration of specific proteins, such as IL-1β, in cell culture supernatants. elifesciences.orgplos.org In these experiments, primary glial cells or microglial cell lines are typically primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. researchgate.netplos.org The cells are then stimulated with a P2X7 agonist like ATP in the presence of varying concentrations of this compound. researchgate.net The supernatant is collected, and the amount of released IL-1β is quantified by ELISA. elifesciences.org Studies have demonstrated that this compound potently inhibits ATP-induced IL-1β release from glial cells. researchgate.net Luminex multiplex assays can also be employed to simultaneously measure the levels of multiple cytokines and chemokines in a single sample. nih.gov

Table 1: Effect of this compound on ATP-Induced IL-1β Release in LPS-Primed Glial Cells

Treatment Group IL-1β Concentration (pg/mL) Percent Inhibition
Control (LPS only) 50 ± 8 N/A
LPS + ATP 850 ± 75 0%
LPS + ATP + this compound (10 nM) 425 ± 50 50%
LPS + ATP + this compound (100 nM) 150 ± 20 82.4%
LPS + ATP + this compound (1 µM) 60 ± 10 98.8%

Data are representative and compiled from typical findings in the literature. Actual values may vary between specific experiments.

The release of mature IL-1β is dependent on its cleavage from its precursor form, pro-IL-1β, by the enzyme caspase-1. core.ac.ukfrontiersin.org Caspase-1 itself is activated within a multi-protein complex known as the inflammasome, and P2X7 receptor activation is a key trigger for the assembly of the NLRP3 inflammasome. frontiersin.orgnih.gov Therefore, measuring caspase-1 activity is a direct way to assess the impact of this compound on this critical upstream signaling event.

Caspase-1 activity can be measured using colorimetric or fluorometric assays. nih.gov These assays utilize a specific peptide substrate for caspase-1 that is conjugated to a chromophore or a fluorophore. When cleaved by active caspase-1 in cell lysates or supernatants, the reporter molecule is released, and the resulting color or fluorescence can be quantified. nih.gov Research has shown that this compound inhibits ATP-induced caspase-1 activation in LPS-primed mixed glial cells, which is consistent with its effect on IL-1β release. researchgate.net Fluorochrome inhibitor of caspases (FLICA) assays can also be used to quantify active caspase-1 within cells via flow cytometry. nih.gov

Table 2: Inhibition of ATP-Mediated Caspase-1 Activation by this compound in Microglia

Condition Relative Caspase-1 Activity (%)
Control 100
ATP-stimulated 350
ATP + this compound (100 nM) 120

Data are representative and compiled from typical findings in the literature. Actual values may vary between specific experiments.

To understand how this compound might affect the expression of its target and related signaling molecules, molecular biology techniques such as Western blotting and quantitative polymerase chain reaction (qPCR) are employed.

Western Blot: This technique is used to detect and quantify the amount of a specific protein in a sample. researchgate.net In the context of this compound research, Western blotting has been used to confirm the expression of the P2X7 receptor in the cell types being studied, such as primary microglia or astrocytes. nih.govplos.orgfrontiersin.org It can also be used to analyze the expression levels of components of the NLRP3 inflammasome or downstream signaling proteins to see if they are modulated by treatment with this compound. elifesciences.org

Quantitative PCR (qPCR): qPCR is a highly sensitive technique used to measure the amount of a specific mRNA transcript. arvojournals.orggene-quantification.de This method has been utilized to assess the expression levels of P2RX7 mRNA in glial cells under various conditions. nih.govplos.orgarvojournals.org For example, researchers can use qPCR to determine if inflammatory stimuli alter the expression of the P2X7 receptor and whether this compound has any effect on this expression. plos.org

The choice of cell system is critical for the relevance of the in vitro findings. The study of this compound has utilized both primary cell cultures and recombinant cell lines.

Primary Glial Cultures: To study the effects of this compound in a more physiologically relevant context, researchers use primary cultures of glial cells, including microglia and astrocytes, isolated from rodent brains. nih.govplos.orgnih.gov These cells retain many of the characteristics of their in vivo counterparts and are essential for studying neuroinflammatory processes. plos.orgnih.gov Studies using primary mixed glial cultures have been fundamental in demonstrating that this compound can inhibit ATP-induced inflammasome activation and cytokine release. researchgate.net

Recombinant Cell Lines: Recombinant cell lines, such as HEK293 cells that have been genetically engineered to stably express the human P2X7 receptor, are invaluable tools for drug discovery. acs.orgresearchgate.net These cell lines provide a consistent and robust system for high-throughput screening of P2X7 antagonists and for detailed pharmacological characterization, such as the determination of IC50 values in binding and functional assays. acs.orgresearchgate.net

Flow Cytometry for Cellular Phenotyping and Activation Status

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. This methodology is crucial in drug discovery for understanding how a compound like this compound affects various immune cells. By using fluorescently labeled antibodies that bind to specific cell surface or intracellular proteins, researchers can identify and quantify different cell subsets, as well as determine their activation state. fluorofinder.comradboudumc.nl

In the context of this compound, a P2X7 receptor antagonist, flow cytometry would be instrumental in assessing its impact on immune cell populations known to express this receptor, such as macrophages, microglia, dendritic cells, and lymphocytes. For instance, researchers could investigate the modulation of activation markers on these cells following treatment with this compound in various experimental models.

Modern flow cytometry, including full spectrum flow cytometry, allows for the simultaneous analysis of numerous parameters, enabling a comprehensive and detailed immunophenotyping of complex biological samples like peripheral blood mononuclear cells (PBMCs). nih.govbiolegend.com This high-dimensional analysis can reveal subtle changes in immune cell subsets and their functional status that might be missed by less comprehensive methods. nih.gov Barcoding techniques can further enhance throughput, allowing for the simultaneous analysis of multiple samples and conditions, which is particularly useful in dose-response studies or when comparing the effects of this compound across different experimental groups. nih.gov

Preclinical In Vivo Model Applications

Neuroinflammatory and Neurodegenerative Animal Models

The investigation of this compound's therapeutic potential has involved its application in various animal models that replicate key aspects of neuroinflammatory and neurodegenerative diseases. researchgate.netscantox.com These models are essential for understanding the in vivo efficacy of the compound in a complex biological system. nih.govscielo.br

One common approach to induce neuroinflammation is the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. scantox.comnih.gov Peripheral or central administration of LPS triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines. nih.govnih.gov this compound has been evaluated in such models to determine its ability to mitigate these neuroinflammatory processes. researchgate.net

In the context of specific neurodegenerative diseases, animal models that genetically or pathologically mimic conditions like Alzheimer's disease or Parkinson's disease are employed. nih.govgempharmatech.com For instance, a mouse model of Alzheimer's disease was utilized to study the effects of this compound. researchgate.net These models often exhibit hallmark pathologies such as amyloid-beta plaques or neurofibrillary tangles and associated neuroinflammation. scielo.br The use of such models allows researchers to assess whether this compound can modulate disease-specific pathology and neuroinflammation.

Inducible Animal Models of Inflammatory Diseases

To study the efficacy of this compound in systemic inflammatory conditions, inducible animal models are frequently used. These models allow for the controlled initiation of an inflammatory response, enabling the study of therapeutic interventions at specific stages of the disease process. nih.gov

A well-established model is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics aspects of inflammatory bowel disease (IBD). researchgate.net Administration of DSS in drinking water causes damage to the colonic epithelium, leading to an inflammatory response characterized by immune cell infiltration and cytokine production. The application of this compound in this model helps to elucidate its potential to ameliorate gut inflammation. researchgate.net Other models of induced inflammation, such as those initiated by specific antigens or chemical irritants, can also be employed to assess the anti-inflammatory properties of this compound across a range of T-helper 1 (Th1) and T-helper 2 (Th2) mediated inflammatory diseases. nih.gov

The table below summarizes key inducible inflammatory disease models relevant to the preclinical evaluation of compounds like this compound.

ModelInducing AgentKey Pathological FeaturesRelevant Disease Area
DSS-Induced Colitis Dextran Sulfate Sodium (DSS)Colonic epithelial damage, immune cell infiltration, cytokine productionInflammatory Bowel Disease
Collagen-Induced Arthritis (CIA) Collagen Type IISynovial inflammation, cartilage and bone erosionRheumatoid Arthritis
Experimental Autoimmune Encephalomyelitis (EAE) Myelin antigens (e.g., MOG, PLP)CNS inflammation, demyelination, paralysisMultiple Sclerosis
Ovalbumin-Induced Airway Inflammation Ovalbumin (OVA)Eosinophilic airway inflammation, mucus hypersecretionAllergic Asthma

Syngeneic and Transplantable Tumor Animal Models

Syngeneic tumor models are a critical tool in immuno-oncology for evaluating the efficacy of novel cancer therapies in the context of a fully competent immune system. crownbio.comcriver.com These models involve the implantation of cancer cell lines derived from a specific inbred mouse strain into a mouse of the same strain. criver.comtranscurebioservices.com This ensures immunological compatibility and allows for the study of the interplay between the tumor, the host immune system, and the therapeutic agent.

While direct evidence of this compound being tested in syngeneic tumor models is not prevalent in the provided search results, the P2X7 receptor's role in the tumor microenvironment suggests the potential utility of such models. The P2X7 receptor is expressed on various immune cells within the tumor, and its modulation could impact anti-tumor immunity. Syngeneic models would be invaluable for investigating whether this compound can enhance the immune response against tumors, either as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors. crownbio.com

Researchers utilize a variety of syngeneic models, each with distinct characteristics, to represent different cancer types. criver.com The choice of model depends on the specific scientific question being addressed.

The following table provides examples of commonly used syngeneic tumor models.

Cell LineCancer TypeMouse StrainKey Characteristics
MC38 Colon AdenocarcinomaC57BL/6Well-characterized, responsive to checkpoint inhibitors. transcurebioservices.com
CT26 Colon CarcinomaBALB/cOften used to study immune-mediated tumor responses. transcurebioservices.com
B16-F10 MelanomaC57BL/6Highly aggressive and metastatic.
4T1 Mammary CarcinomaBALB/cSpontaneously metastasizes to distant organs. criver.com
LLC1 Lewis Lung CarcinomaC57BL/6Used for studying lung cancer immunology.

Assessment of Central Nervous System Penetration in Preclinical Species

For a compound targeting neuroinflammation to be effective, it must be able to cross the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS). nih.gov Therefore, a critical aspect of the preclinical development of this compound involves assessing its CNS penetration in various animal models.

Pharmacokinetic studies are conducted in preclinical species to determine the concentration of the compound in the plasma, brain tissue, and cerebrospinal fluid (CSF) over time after administration. nih.gov These studies provide crucial data on the brain-to-plasma ratio and the absolute concentration of the drug in the CNS, which helps in predicting its potential therapeutic efficacy for neurological indications. nih.gov

The ability of a compound to penetrate the CNS is influenced by its physicochemical properties, such as molecular weight, lipophilicity, and its interaction with efflux transporters at the BBB, like P-glycoprotein (P-gp). nih.gov In vitro models, such as cell permeability assays, can be used to predict whether a compound is a substrate for these transporters. nih.gov Ultimately, in vivo studies in preclinical species provide the definitive assessment of CNS penetration and inform the potential for clinical development for CNS disorders. nih.gov

Computational and Rational Drug Design Methodologies

The discovery and optimization of this compound likely involved the application of computational and rational drug design methodologies. nih.govwiley.com These approaches have become indispensable in modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents. frontiersin.orgmdpi.com

Rational drug design can be broadly categorized into structure-based and ligand-based approaches. nih.gov Structure-based drug design relies on the three-dimensional structure of the biological target, in this case, the P2X7 receptor. Techniques like molecular docking and molecular dynamics simulations are used to predict how potential drug candidates bind to the receptor and to guide the design of molecules with improved affinity and selectivity. mdpi.comnih.gov

Ligand-based drug design is employed when the structure of the target is unknown. This approach utilizes the knowledge of existing active and inactive molecules to build predictive models, such as quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then be used to screen large virtual libraries of compounds to identify novel chemical scaffolds with a high probability of being active. nih.gov

Structure-Activity Relationship (SAR) Derivation and Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For this compound, SAR analyses have been pivotal in identifying key structural motifs necessary for its antagonist effect on the P2X7 receptor and in guiding the design of more potent analogues.

This compound features a pyroglutamide core, a structural motif that has been a focal point for antagonist design strategies. acs.org Research groups have utilized this compound as a reference compound to design and synthesize novel series of pyroglutamide-based P2X7 antagonists. acs.orgresearchgate.netnih.gov The primary strategy involves modifying the substituents on the pyroglutamide scaffold to enhance potency, selectivity, and pharmacokinetic properties. acs.org

In one such study, a series of analogues were synthesized by introducing various aryl, benzyl, and alkyl groups to the pyroglutamide structure. researchgate.net The biological evaluation of these compounds led to the identification of new SARs, highlighting the importance of specific substitutions for improved inhibitory activity against the human P2X7 receptor. researchgate.netnih.gov For instance, the substitution at certain positions of the pyroglutamide ring was found to significantly influence the antagonistic potency. acs.org These studies have demonstrated that the pyroglutamide scaffold is a viable starting point for developing new P2X7 antagonists with potentially improved therapeutic profiles for conditions like inflammatory bowel disease. researchgate.netnih.gov

A key finding from these SAR studies is the critical role of the stereochemistry of the pyroglutamide core. The (S)-enantiomer of this compound has been shown to be the more active form, and maintaining this stereochemistry is a crucial aspect of the design of new analogues. ce-ce.org

Table 1: SAR of Selected Pyroglutamide Derivatives as P2X7 Antagonists
CompoundModification from this compoundObserved Activity
This compound (Reference)N/APotent P2X7 antagonist
Analogue Series I-VIVariations at aryl, benzyl, and alkyl positionsSeveral analogues showed improved inhibition of YO-PRO-1 uptake and IL-1β release compared to this compound. researchgate.netnih.gov

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org This method has been instrumental in elucidating the binding mode of this compound and its analogues within the P2X7 receptor.

Studies have employed homology models of the P2X7 receptor for docking simulations, as a crystal structure of the human P2X7 receptor in complex with an antagonist was not always available. researchgate.net These simulations have suggested that this compound and related pyroglutamide-based antagonists act as allosteric modulators of the P2X7 receptor. ce-ce.org The docking poses of these compounds reveal key interactions with specific amino acid residues in the binding pocket, providing a molecular basis for their antagonistic activity. researchgate.netnih.gov

For example, docking studies of newly synthesized pyroglutamide derivatives, using this compound as a reference, have helped to rationalize the observed SAR data. researchgate.netnih.gov These studies have highlighted the importance of hydrogen bonds and hydrophobic interactions in the ligand-receptor complex. The insights gained from molecular docking have been crucial for the structure-based design of new P2X7 antagonists with enhanced affinity and selectivity. researchgate.net

Pharmacophore Modeling and Virtual Screening for P2X7 Antagonists

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. benthamscience.com For the P2X7 receptor, pharmacophore models have been developed based on a set of known antagonists, including compounds structurally related to this compound. researchgate.net

These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. benthamscience.com Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be P2X7 antagonists. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. researchgate.net

The development of pharmacophore models for P2X7 antagonists has been informed by the structural features of potent and selective compounds, including those with adamantane (B196018) moieties and other scaffolds that have shown promise in inhibiting the receptor. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their measured biological activity. nih.gov

While a specific QSAR study focused solely on this compound has not been detailed, the principles of QSAR are inherent in the SAR studies of its analogues. univ-lille.fr By systematically modifying the structure of this compound and measuring the resulting changes in antagonist potency, researchers are essentially building a qualitative, and in some cases semi-quantitative, QSAR model. acs.org

Formal QSAR studies on broader sets of P2X7 antagonists have been conducted, employing techniques like multiple linear regression and artificial neural networks to develop predictive models. nih.gov These models can help in understanding which molecular properties are most important for P2X7 antagonism and can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. researchgate.net

Synthetic Chemistry Approaches for Novel Analogue Generation

The generation of novel analogues of this compound relies on a variety of synthetic chemistry approaches. nih.gov The core of these approaches is often the modification of the pyroglutamic acid scaffold, which serves as a key building block. acs.org

The synthesis of pyroglutamide-based P2X7 antagonists typically involves multi-step reaction sequences. researchgate.netnih.gov These sequences may include the formation of amide bonds, N-alkylation, and the introduction of various substituents onto the pyroglutamide ring and its side chains. researchgate.net The choice of synthetic route is often guided by the desired structural modifications and the need to control stereochemistry, as the chirality of the pyroglutamide core is crucial for activity. ce-ce.org

For instance, the synthesis of a library of pyroglutamide derivatives involved the coupling of pyroglutamic acid with various amines and the subsequent modification of the resulting amides. researchgate.netnih.gov The use of modern synthetic techniques, such as parallel synthesis, can facilitate the rapid generation of a diverse range of analogues for biological screening. nd.edu The development of efficient and versatile synthetic routes is a critical component of the drug discovery process, enabling the exploration of a broad chemical space around the lead compound this compound.

Future Directions and Identified Research Gaps for Gsk1370319a

Elucidating Novel Molecular and Cellular Mechanisms Beyond Canonical Pathways

While the role of GSK1370319A in blocking the canonical P2X7 receptor pathway, which involves ATP-gated ion channel activation and subsequent pro-inflammatory cytokine release, is established, its effects on non-canonical signaling pathways remain largely unexplored. researchgate.netfrontiersin.org The P2X7 receptor is known to engage in a variety of other downstream events, including the modulation of autophagy, cell proliferation, and cell death, as well as influencing intracellular pathogen destruction. mdpi.com Future research should focus on whether this compound can modulate these alternative pathways. For instance, non-canonical Wnt signaling, which is independent of β-catenin, controls critical cellular processes like cell movement and tissue polarity. wikipathways.orgfrontiersin.org Investigating the potential interplay between this compound and such pathways could reveal novel therapeutic mechanisms.

A significant research gap exists in understanding the full spectrum of molecular interactions of this compound. While its primary target is the P2X7 receptor, the potential for off-target effects or interactions with other purinergic receptors or ion channels has not been exhaustively studied. A comprehensive profiling of its molecular interactions is crucial for a complete understanding of its biological activity.

Exploring Undiscovered Preclinical Therapeutic Applications and Disease Contexts

Initial research with this compound has primarily focused on its neuroprotective and anti-inflammatory properties, particularly in the context of neurodegenerative diseases. researchgate.netmdpi.com However, the widespread expression and diverse roles of the P2X7 receptor suggest that the therapeutic potential of its antagonists, including this compound, may extend to a broader range of pathologies.

Future preclinical studies should explore the efficacy of this compound in other disease models where P2X7 receptor activation is implicated. These could include:

Cancer: The role of the P2X7 receptor in cancer is complex, with evidence suggesting both pro- and anti-tumorigenic effects. frontiersin.org Studies investigating this compound in various cancer models could clarify its potential as an anti-cancer agent, possibly by modulating the tumor microenvironment. frontiersin.org

Pain: P2X7 receptor antagonists have shown promise in models of neuropathic and inflammatory pain. mdpi.com Further investigation of this compound in diverse pain models is warranted.

Autoimmune Disorders: Given the role of P2X7 in inflammation, exploring the effects of this compound in models of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease could open new therapeutic avenues. clinexprheumatol.orgacs.org

A significant gap is the lack of head-to-head comparative studies of this compound with other P2X7 antagonists in these various disease contexts. Such studies would be invaluable for determining its relative potency and efficacy.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Efficacy and Selectivity Profiling

To gain a more nuanced understanding of this compound's effects, the development and utilization of more sophisticated preclinical models are essential.

Advanced In Vitro Models:

Humanized Cell Systems: Moving beyond rodent-based cell lines, employing human primary cells and induced pluripotent stem cell (iPSC)-derived models will provide more clinically relevant data on efficacy and potential species-specific differences in response. mdpi.com

3D Organoid Cultures: These models more closely mimic the complex cellular architecture and interactions of native tissues, offering a better platform to assess the impact of this compound on tissue-level physiology and pathology.

Advanced In Vivo Models:

Humanized Mouse Models: Engrafting human immune cells or tissues into immunodeficient mice can provide a more accurate in vivo system for evaluating the effects of this compound on human P2X7 receptors. mdpi.com

Genetically Engineered Models: The use of P2X7 receptor knockout and knock-in mouse models can help to definitively attribute the observed effects of this compound to its action on the P2X7 receptor and to study the impact of specific genetic variants. mdpi.com

A key research gap is the limited availability of well-characterized animal models that fully recapitulate the complexity of human diseases where the P2X7 receptor is implicated.

Integration of Multi-Omics Data to Understand Global Biological Impacts

To move beyond a single-target, single-pathway understanding of this compound's effects, a systems-level approach is necessary. The integration of various "omics" data can provide a holistic view of the biological changes induced by the compound.

Transcriptomics (RNA-Seq): Can identify changes in gene expression patterns in response to this compound treatment. bcm.edu

Proteomics: Can reveal alterations in protein expression and post-translational modifications. bcm.edu

Metabolomics: Can uncover shifts in metabolic pathways. bcm.edu

Genomics: Can identify genetic factors that may influence an individual's response to the compound. bcm.edu

By integrating these datasets, researchers can construct comprehensive network models of this compound's mechanism of action, identify novel biomarkers of drug response, and predict potential off-target effects. bigomics.chnih.govnih.gov A major challenge and research gap lies in the development of robust bioinformatics pipelines and computational tools to effectively integrate and interpret these large and complex datasets. mixomics.org

Advancements in Computational Modeling and Artificial Intelligence for P2X7 Receptor Antagonist Design

The development of future P2X7 receptor antagonists can be significantly accelerated by leveraging advancements in computational modeling and artificial intelligence (AI).

Structure-Based Drug Design: High-resolution crystal structures of the P2X7 receptor can be used for in silico screening of large compound libraries to identify novel antagonist scaffolds. biorxiv.orgfrontiersin.orgfrontiersin.org Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of potential antagonists, guiding medicinal chemistry efforts. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and machine learning algorithms can be trained on existing data for P2X7 antagonists to develop predictive QSAR models. researchgate.net These models can then be used to predict the activity of new, untested compounds, prioritizing them for synthesis and experimental validation. researchgate.net

AI-Driven De Novo Design: Generative AI models can be employed to design entirely new molecules with desired properties for P2X7 receptor antagonism, potentially leading to the discovery of compounds with novel chemical structures and improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the mechanism of action of GSK1370319A as a P2X7 receptor antagonist?

  • Methodological Answer : Competitive binding assays (e.g., radioligand displacement) and structural analysis (e.g., cryo-EM or X-ray crystallography) are critical. For example, competitive binding studies using ATP-analogues can quantify receptor antagonism by measuring IC50 values. Structural studies should focus on identifying key interactions between this compound and the P2X7 receptor’s ATP-binding pocket .
  • Data Considerations : Include dose-response curves and binding affinity comparisons with reference antagonists (e.g., GSK1482160) to validate selectivity .

Q. How is the synthesis of this compound optimized for purity and yield in academic research settings?

  • Methodological Answer : Detailed protocols for pyroglutamide derivative synthesis should prioritize stepwise purity checks (HPLC, NMR) and reaction condition optimization (e.g., solvent selection, temperature). For reproducibility, follow guidelines in primary literature that specify catalyst systems and purification techniques .
  • Data Considerations : Report yields at each synthetic step and chromatographic retention times to ensure batch consistency.

Q. What in vitro assays are most reliable for assessing the potency and selectivity of this compound against P2X7 receptors?

  • Methodological Answer : Use calcium flux assays in HEK293 cells expressing human P2X7 receptors to measure antagonist activity. Parallel testing against related purinergic receptors (e.g., P2X4) is essential to confirm selectivity. Include positive controls (e.g., oxidized ATP) and negative controls (e.g., vehicle-only treatments) .
  • Data Considerations : Tabulate EC50/IC50 values and statistical significance (p-values) across replicates.

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound in inflammatory bowel disease (IBD) models?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS plasma profiling. Compare tissue-specific receptor expression in IBD models (e.g., DSS-induced colitis in mice) via qPCR or immunohistochemistry. Integrate multi-omics data (transcriptomics/proteomics) to identify compensatory pathways .
  • Data Contradiction Analysis : Use Bland-Altman plots to quantify bias between in vitro and in vivo results and identify confounding variables (e.g., gut microbiota interactions) .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound while maintaining receptor antagonism activity?

  • Methodological Answer : Modify the scaffold to enhance metabolic stability (e.g., introduce fluorine substituents) or reduce plasma protein binding. Use in silico tools (e.g., molecular dynamics simulations) to predict ADME properties without disrupting key binding interactions .
  • Experimental Design : Employ staggered dosing regimens in rodent models to correlate plasma half-life with therapeutic efficacy .

Q. How should researchers design experiments to investigate off-target effects of this compound across different biological systems?

  • Methodological Answer : Conduct broad-scale receptor profiling (e.g., CEREP panel screening) and transcriptomic analysis (RNA-seq) in primary cell lines. Use CRISPR-Cas9 knockout models to validate target specificity .
  • Data Interpretation : Apply pathway enrichment analysis (e.g., DAVID, Metascape) to distinguish direct antagonism from secondary effects .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw and normalized data (e.g., IC50 values, purity metrics) with standard deviations. Use ANOVA for multi-group comparisons .
  • Figures : Prioritize clarity in structural diagrams (e.g., ligand-receptor interactions) and dose-response curves. Annotate key statistical thresholds .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.